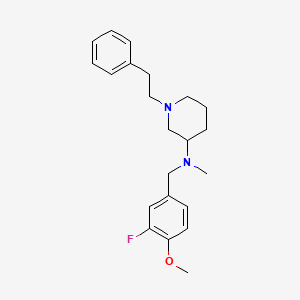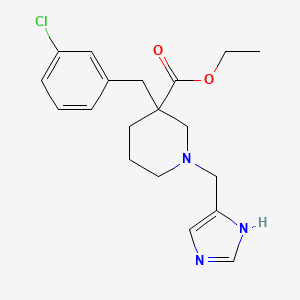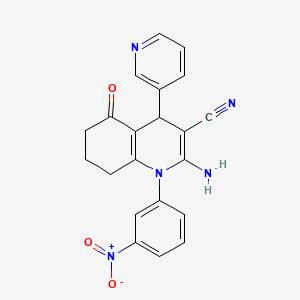
N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine, also known as FMP, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities.
作用機序
The exact mechanism of action of N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine is not fully understood. However, it is believed to act as a selective antagonist at the mu-opioid receptor, which is involved in the regulation of pain and reward. N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has also been found to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotions.
Biochemical and physiological effects:
N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to improve mood and reduce anxiety and depression-like behaviors. N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has also been found to reduce the rewarding effects of drugs of abuse, suggesting its potential as a treatment for addiction.
実験室実験の利点と制限
One of the main advantages of N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine is its relatively high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain and reward. However, N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine also has some limitations, including its short duration of action and potential for abuse.
将来の方向性
There are several potential future directions for research on N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine. One area of interest is the development of longer-acting derivatives that could be used as analgesics or antidepressants. Another area of interest is the study of N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's effects on other neurotransmitter systems, such as the dopamine and glutamate systems. Finally, there is interest in exploring the potential of N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine as a treatment for addiction and withdrawal symptoms.
In conclusion, N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It exhibits a range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has also been found to have potential as a treatment for addiction and withdrawal symptoms. While there are some limitations to its use, N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine remains a promising tool for studying the role of the mu-opioid receptor in pain and reward, and for exploring new avenues for drug development.
合成法
The synthesis of N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine involves the reaction of 3-fluoro-4-methoxybenzyl chloride and N-methyl-1-(2-phenylethyl)piperidin-4-amine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The yield of N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine is typically in the range of 50-70%.
科学的研究の応用
N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has also been shown to have potential as a treatment for addiction and withdrawal symptoms.
特性
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O/c1-24(16-19-10-11-22(26-2)21(23)15-19)20-9-6-13-25(17-20)14-12-18-7-4-3-5-8-18/h3-5,7-8,10-11,15,20H,6,9,12-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOIOZJLSNZVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)F)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-[(N-benzylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B6087761.png)
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6087768.png)
![N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B6087775.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087777.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6087785.png)
![(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6087791.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6087800.png)

![methyl 2-anilino-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6087812.png)
![5-(4-methylphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6087814.png)
![ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6087847.png)
